molecular formula C24H18BrN3O4S B2970870 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide CAS No. 1358706-85-0

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide

Cat. No. B2970870
CAS RN: 1358706-85-0
M. Wt: 524.39
InChI Key: XOPDXYDYJJEKAB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a bromophenyl group, an oxadiazole ring, a methyl group, a benzofuran ring, and a sulfonamide group . These functional groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of several rings, including a benzofuran and an oxadiazole, attached to various other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A variety of sulfonamide-based derivatives, including compounds structurally related to 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide, have been synthesized and evaluated for their potential in various biological applications. These studies offer insights into the compound's versatility and potential in scientific research beyond its core structure.

  • Antimicrobial and Antitubercular Activities : Novel sulfonamide derivatives have demonstrated promising antimicrobial and antitubercular properties. Synthesized derivatives were evaluated for their effectiveness against a range of bacterial and fungal strains, with some compounds showing significant activity. This suggests potential applications in developing new antimicrobial agents (Kavitha, Nasarullah, & Kannan, 2019; Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

  • Anti-inflammatory Properties : Some derivatives have been identified with significant anti-inflammatory properties, suggesting their potential use in developing new anti-inflammatory treatments. The activity was compared to standard drugs, demonstrating some derivatives' higher effectiveness (Kavitha, Nasarullah, & Kannan, 2019).

  • Cancer Research Applications : Certain sulfonamide derivatives have been explored for their anticancer properties, with studies indicating that some compounds possess selective antitumor activity. This opens avenues for further research into sulfonamide-based compounds as potential anticancer agents (Mert, Yaglıoglu, Demirtaş, Kasımoğulları, 2014).

  • Enzyme Inhibition : The exploration of sulfonamide derivatives as enzyme inhibitors, particularly for enzymes like carbonic anhydrases, which are implicated in various physiological and pathological processes, including cancer. This highlights the potential of these compounds in designing enzyme inhibitors for therapeutic applications (Shaldam, Eldehna, Nocentini, Elsayed, Ibrahim, Salem, El-domany, Capasso, Abdel‐Aziz, & Supuran, 2021).

Future Directions

Compounds with similar structures have been studied for their potential uses in various fields, including medicine and agriculture . Therefore, this compound could also be of interest for future research in these or other areas.

properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O4S/c1-14-3-9-18(10-4-14)28-33(29,30)19-11-12-21-20(13-19)15(2)22(31-21)24-26-23(27-32-24)16-5-7-17(25)8-6-16/h3-13,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPDXYDYJJEKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide

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